molecular formula C19H15NO3S B11121754 Methyl 2-benzamido-4-phenylthiophene-3-carboxylate

Methyl 2-benzamido-4-phenylthiophene-3-carboxylate

Cat. No.: B11121754
M. Wt: 337.4 g/mol
InChI Key: YJKYOULSARLDOJ-UHFFFAOYSA-N
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Description

Methyl 2-benzamido-4-phenylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a benzamido group at the second position, a phenyl group at the fourth position, and a carboxylate ester group at the third position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-benzamido-4-phenylthiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Thiophene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound has shown promise in preliminary studies as a potential therapeutic agent .

Medicine

In medicine, the compound is being explored for its potential use in drug development. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new pharmaceuticals .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Methyl 2-benzamido-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The benzamido and phenyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Methyl 2-benzamido-4-phenylthiophene-3-carboxylate stands out due to the presence of the benzamido group, which significantly influences its chemical reactivity and biological activity. This structural feature enhances its potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal chemistry .

Properties

Molecular Formula

C19H15NO3S

Molecular Weight

337.4 g/mol

IUPAC Name

methyl 2-benzamido-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C19H15NO3S/c1-23-19(22)16-15(13-8-4-2-5-9-13)12-24-18(16)20-17(21)14-10-6-3-7-11-14/h2-12H,1H3,(H,20,21)

InChI Key

YJKYOULSARLDOJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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